molecular formula C5H10KOS2 B087042 Potassium O-sec-butyl dithiocarbonate CAS No. 141-96-8

Potassium O-sec-butyl dithiocarbonate

Cat. No.: B087042
CAS No.: 141-96-8
M. Wt: 189.4 g/mol
InChI Key: RLDITDLPBDQPLD-UHFFFAOYSA-N
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Preparation Methods

Potassium O-sec-butyl dithiocarbonate is typically synthesized through the reaction of carbon disulfide with sec-butyl alcohol in the presence of potassium hydroxide . The reaction proceeds as follows:

CS2+C4H9OH+KOHC5H11KOS2+H2O\text{CS}_2 + \text{C}_4\text{H}_9\text{OH} + \text{KOH} \rightarrow \text{C}_5\text{H}_{11}\text{KOS}_2 + \text{H}_2\text{O} CS2​+C4​H9​OH+KOH→C5​H11​KOS2​+H2​O

The reaction is carried out under controlled conditions, usually at a temperature range of 20-30°C, to ensure the efficient formation of the desired product . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality.

Chemical Reactions Analysis

Potassium O-sec-butyl dithiocarbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Potassium O-sec-butyl dithiocarbonate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of potassium O-sec-butyl dithiocarbonate involves its ability to interact with metal ions and form stable complexes. This property is particularly useful in the flotation process, where it helps to separate valuable metal ores from the surrounding material. The compound’s molecular structure allows it to bind selectively to metal ions, facilitating their extraction .

Comparison with Similar Compounds

Potassium O-sec-butyl dithiocarbonate is similar to other xanthates, such as potassium ethyl xanthate and potassium amyl xanthate. it is unique in its specific interaction with sec-butyl groups, which can influence its reactivity and selectivity in various applications . Other similar compounds include:

Properties

CAS No.

141-96-8

Molecular Formula

C5H10KOS2

Molecular Weight

189.4 g/mol

IUPAC Name

potassium;butan-2-yloxymethanedithioate

InChI

InChI=1S/C5H10OS2.K/c1-3-4(2)6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);

InChI Key

RLDITDLPBDQPLD-UHFFFAOYSA-N

SMILES

CCC(C)OC(=S)[S-].[K+]

Isomeric SMILES

CCC(C)OC(=S)[S-].[K+]

Canonical SMILES

CCC(C)OC(=S)S.[K]

Key on ui other cas no.

141-96-8

Origin of Product

United States

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